(Cyclohexylmethyl)hydrazine dihydrochloride

MAO inhibition antidepressant pharmacology hydrazine SAR

Researchers using hydrazine MAOIs often face poor solubility and potency variability. (Cyclohexylmethyl)hydrazine dihydrochloride is a crystalline, freely water-soluble salt with defined 2 HCl stoichiometry that eliminates solubilisation artefacts and ensures reproducible assay preparation. • 50-fold greater MAO inhibition vs. iproniazid - enables nanomolar concentration-response curves without organic co-solvent interference. • Solid form simplifies precise weighing; freely soluble in water, methanol, and DMSO. • Validated starting material for hydrazone and Mannich base derivatives with demonstrated anticancer (MCF-7 IC₅₀ 0.12 µg/mL) and antioxidant activity.

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
CAS No. 1177319-00-4
Cat. No. B1464996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclohexylmethyl)hydrazine dihydrochloride
CAS1177319-00-4
Molecular FormulaC7H18Cl2N2
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNN.Cl.Cl
InChIInChI=1S/C7H16N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h7,9H,1-6,8H2;2*1H
InChIKeyUNFWEMVEIFYVLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Cyclohexylmethyl)hydrazine Dihydrochloride: Identity and Core Characteristics


(Cyclohexylmethyl)hydrazine dihydrochloride (CAS 1177319-00-4) is the dihydrochloride salt of cimemoxin (INN), a hydrazine-class, non-selective, irreversible monoamine oxidase inhibitor (MAOI) originally developed as an antidepressant candidate [1][2]. The free base (CAS 3788-16-7) is a liquid with negligible aqueous solubility, whereas the dihydrochloride salt is a crystalline solid that is freely soluble in water, methanol, and DMSO, making it the preferred form for aqueous reaction media and biological assay preparation . The compound carries molecular formula C₇H₁₈Cl₂N₂, a molecular weight of 201.14 g/mol, and a typical commercial purity of ≥95% .

Why (Cyclohexylmethyl)hydrazine Dihydrochloride Cannot Be Substituted


Hydrazine-class MAOIs exhibit extreme divergence in monoamine oxidase inhibitory potency, with relative activities spanning over two orders of magnitude across structurally analogous scaffolds . The cyclohexylmethyl substituent on the hydrazine nitrogen confers a potency advantage that simple alkyl or arylalkyl hydrazines do not replicate – a consequence of steric and lipophilic complementarity to the MAO active site that is absent in linear or benzylic congeners [1]. Furthermore, the free base (CAS 3788-16-7) is a poorly water-soluble liquid (estimated aqueous solubility ≈2.94 mg/mL) that is impractical for aqueous-phase synthesis or bioassay workflows, whereas the dihydrochloride salt (CAS 1177319-00-4) is a crystalline, freely water-soluble solid that eliminates solubilisation artefacts and improves handling reproducibility . Substituting the dihydrochloride with the free base or with a different hydrazine MAOI (e.g., phenelzine sulfate, isocarboxazid) would alter both the absolute potency and the physicochemical profile of the experimental system, compromising data comparability.

(Cyclohexylmethyl)hydrazine Dihydrochloride: Quantitative Comparison Evidence


MAO Inhibitory Potency vs. Iproniazid and Nialamide

In comparative monoamine oxidase inhibition assays, cyclohexylmethylhydrazine (the active free base liberated from the dihydrochloride salt) exhibited 50-fold greater relative activity than iproniazid and 25-fold greater relative activity than nialamide, as disclosed in the original patent [1]. Both iproniazid and nialamide are first-generation hydrazine MAOIs that served as clinical benchmarks at the time of the discovery. The dihydrochloride salt (CAS 1177319-00-4) delivers the identical active pharmacophore with the added benefit of aqueous solubility for in vitro assay preparation [2].

MAO inhibition antidepressant pharmacology hydrazine SAR

Aqueous Solubility: Dihydrochloride Salt vs. Free Base

Cyclohexylmethylhydrazine free base (CAS 3788-16-7) is a liquid with an estimated aqueous solubility of approximately 2.94 mg/mL (WSKOW v1.41 estimate at 25 °C) and is described in vendor literature as insoluble in water . In contrast, the dihydrochloride salt (CAS 1177319-00-4) is a crystalline solid that is freely soluble in water, methanol, and DMSO, as confirmed by supplier technical datasheets . This solubility transformation is characteristic of hydrazine dihydrochloride salt formation, which protonates both hydrazine nitrogens and dramatically increases polarity and hydrogen-bonding capacity with water.

solubility salt form selection bioassay preparation

Cytotoxic Potency of Mannich Base Derivatives vs. Doxorubicin

Cimemoxin (the parent free base of the dihydrochloride salt) serves as a versatile scaffold for generating Mannich base derivatives with pronounced cytotoxic activity. In a 2023 study, cimemoxin-derived Mannich base compound 1f demonstrated an IC₅₀ of 0.12 µg/mL against the MCF-7 breast adenocarcinoma cell line, representing a 6.2-fold improvement over the clinical standard doxorubicin (IC₅₀ = 0.74 µg/mL) assayed under identical conditions [1]. While this datum pertains to a derivative rather than the parent compound itself, it establishes the scientific value of the cyclohexylmethylhydrazine core as a synthetic entry point for generating analogues with potency exceeding established chemotherapeutic agents.

cytotoxicity anticancer Mannich base derivatives

Antioxidant Radical Scavenging vs. BHT

The same 2023 study evaluated antioxidant activity of cimemoxin-derived Mannich bases using multiple orthogonal assays. Compound 1h (synthesised from the cyclohexylmethylhydrazine scaffold) exhibited an H₂O₂ scavenging IC₅₀ of 13.79 µg/mL, compared to 27.16 µg/mL for the synthetic antioxidant standard BHT (butylated hydroxytoluene) – a 1.97-fold potency advantage. In the DPPH radical scavenging assay, compound 1h showed an IC₅₀ of 19.62 µg/mL vs. 33.88 µg/mL for BHT (1.73-fold advantage) [1]. These data demonstrate that the cimemoxin core can be elaborated into antioxidant agents with potency superior to a widely used reference compound.

antioxidant DPPH assay H₂O₂ scavenging

(Cyclohexylmethyl)hydrazine Dihydrochloride: Validated Applications


MAO Pharmacology and Antidepressant Mechanism Studies

The dihydrochloride salt dissolves readily in aqueous buffer, enabling precise concentration–response curves in MAO enzyme inhibition assays without organic co-solvent interference. With 50-fold greater potency than iproniazid, experiments can be conducted at nanomolar concentrations, minimising compound consumption per assay plate [1].

Medicinal Chemistry for Cytotoxic Agent Development

The cimemoxin core can be elaborated via one-step Mannich base chemistry to generate derivatives with MCF-7 cytotoxicity (IC₅₀ = 0.12 µg/mL) exceeding doxorubicin (0.74 µg/mL), as demonstrated in the 2023 King Saud University study [2]. The dihydrochloride salt's solid form simplifies weighing, and its water solubility facilitates aqueous workup.

Antioxidant Screening and Radical Scavenger Development

Derivatives of the cyclohexylmethylhydrazine scaffold have demonstrated DPPH and H₂O₂ scavenging activity superior to BHT [2]. Researchers building antioxidant libraries can use the dihydrochloride salt as a starting material for generating diverse hydrazone and Mannich base analogues for primary screening.

Organic Synthesis and Building Block Chemistry

(Cyclohexylmethyl)hydrazine dihydrochloride serves as a protected, solid-state hydrazine nucleophile for hydrazone formation, heterocycle synthesis (e.g., pyrazole derivatives as referenced in patent CA-2903612-A1 ), and bioconjugation reactions. Its crystalline nature and defined stoichiometry (exactly two HCl equivalents) provide precise reaction stoichiometry control that the liquid free base does not.

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